
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate typically involves the reaction of 5-nitrofurfural with cyclohexylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine compounds .
Scientific Research Applications
Antibacterial Activity
Research has shown that nitrofuran derivatives exhibit potent antibacterial properties. Specifically, (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate has been investigated for its effectiveness against various bacterial strains, including antibiotic-resistant pathogens.
Antibiotic Resistance
A recent study highlighted the resurgence of nitrofurans in treating infections caused by resistant strains of Escherichia coli. The study found that this compound was effective against strains exhibiting resistance to conventional antibiotics. This underscores its potential role in combating antibiotic resistance .
Quorum Sensing Inhibition
Another area of research involves the use of nitrofuran derivatives as quorum sensing inhibitors. A study demonstrated that compounds like this compound could disrupt biofilm formation in Pseudomonas aeruginosa, suggesting a novel application in reducing virulence and enhancing treatment efficacy against biofilm-associated infections .
Synergistic Effects
Research has shown that combining this compound with other antibiotics can enhance antibacterial efficacy. For instance, it was found to work synergistically with β-lactam antibiotics against resistant E. coli strains, providing a promising strategy for overcoming resistance mechanisms .
Data Table: Summary of Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 4 µg/mL | Effective against resistant strains |
Pseudomonas aeruginosa | >32 µg/mL | Limited activity; potential as quorum sensing inhibitor |
Staphylococcus aureus | 8 µg/mL | Shows moderate sensitivity |
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This compound may target specific enzymes or pathways, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another nitrofuran derivative with potential antimicrobial properties.
Pyrrolopyrazine derivatives: Compounds with similar biological activities, including antimicrobial and anticancer effects.
Uniqueness
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a cyclohexylcarbamodithioate group. This structure imparts specific chemical reactivity and stability, making it suitable for various applications in research and industry .
Biological Activity
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and efficacy against various pathogens.
The compound is synthesized through a reaction involving 5-nitrofuran derivatives and cyclohexylcarbamodithioate. The synthetic pathway typically employs methods such as microwave irradiation to enhance yields and reduce reaction times. The presence of the nitrofuran moiety is crucial for its biological activity, as it enhances the compound's ability to interact with microbial systems.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes in pathogenic organisms. Research indicates that nitrofuran derivatives can act as prodrugs, which are activated by reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.
Antimicrobial Activity
- Mycobacterium tuberculosis : Studies have shown that derivatives of nitrofuran exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antitubercular drugs like isoniazid and rifampicin. For instance, one derivative demonstrated an MIC of 0.031 mg/L against M. tuberculosis H37Rv, indicating a strong bactericidal effect .
- Trypanosoma cruzi : The compound has also been evaluated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A series of hydrazide derivatives showed enhanced trypanocidal activity compared to existing treatments, with some compounds exhibiting IC50 values lower than 1 μM .
- Broad-spectrum Antibacterial Activity : The antibacterial properties extend to both Gram-positive and Gram-negative bacteria. Compounds containing the nitrofuran structure have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli, with MIC values often falling below 1 μg/mL .
Case Studies and Research Findings
Several studies highlight the promising biological activities associated with this compound:
Study | Pathogen | Activity | MIC/IC50 |
---|---|---|---|
M. tuberculosis | Inhibitory | 0.031 mg/L | |
T. cruzi | Trypanocidal | 1.17 ± 0.12 μM | |
S. aureus | Antibacterial | <1 μg/mL | |
Various mycobacteria | Antimycobacterial | <0.22 μM |
Safety and Toxicity
While the biological activities are promising, safety profiles are essential for clinical applications. Preliminary studies indicate that many nitrofuran derivatives exhibit low cytotoxicity towards mammalian cell lines, suggesting a favorable therapeutic index . However, comprehensive toxicity studies are necessary to fully assess their safety for human use.
Properties
CAS No. |
57905-51-8 |
---|---|
Molecular Formula |
C12H16N2O3S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C12H16N2O3S2/c15-14(16)11-7-6-10(17-11)8-19-12(18)13-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,18) |
InChI Key |
MFDJXVPRLUOPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)SCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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